molecular formula C14H16BrNO3 B14591460 N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-81-0

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Katalognummer: B14591460
CAS-Nummer: 61643-81-0
Molekulargewicht: 326.19 g/mol
InChI-Schlüssel: YHNRTAVIXORFCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Condensation: The reaction of the brominated intermediate with ethoxymethylidene to form the desired product.

    Amidation: The final step involves the formation of the amide bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Bromo-3-methylphenyl)-3,4-dimethoxybenzamide
  • N-(4-Bromo-3-methylphenyl)-1-naphthamide

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its ethoxymethylidene and oxobutanamide functional groups contribute to its unique behavior in chemical reactions and biological systems.

Eigenschaften

CAS-Nummer

61643-81-0

Molekularformel

C14H16BrNO3

Molekulargewicht

326.19 g/mol

IUPAC-Name

N-(4-bromo-3-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16BrNO3/c1-4-19-8-12(10(3)17)14(18)16-11-5-6-13(15)9(2)7-11/h5-8H,4H2,1-3H3,(H,16,18)

InChI-Schlüssel

YHNRTAVIXORFCY-UHFFFAOYSA-N

Kanonische SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.